2,6-Dimethyl-3-octyl-4H-pyran-4-one
Description
Properties
CAS No. |
101960-96-7 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2,6-dimethyl-3-octylpyran-4-one |
InChI |
InChI=1S/C15H24O2/c1-4-5-6-7-8-9-10-14-13(3)17-12(2)11-15(14)16/h11H,4-10H2,1-3H3 |
InChI Key |
RDRDVYRETDXEHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(OC(=CC1=O)C)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation
Acid-catalyzed cyclocondensation is a widely employed method for constructing the pyranone ring. In one protocol, 3,5-diacetyl-2,6-dimethyl-4H-pyran-4-one undergoes hydrolysis in aqueous hydrochloric acid (20°C, 16 hours) to yield 2,6-dimethyl-3-acetyl-4H-pyran-4-one, which is subsequently alkylated with octyl bromide under basic conditions. The reaction mechanism involves acid-mediated keto-enol tautomerism, facilitating cyclization.
Key Data:
| Reactant | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| 3,5-Diacetyl-2,6-dimethyl | HCl | 20°C | 16 h | 87% |
This method’s efficiency stems from mild conditions and high regioselectivity, though the octyl group introduction requires separate alkylation steps.
Aldol Condensation for Side-Chain Introduction
Aldol condensation enables direct incorporation of the octyl side chain. A representative procedure involves reacting 2,6-dimethyl-4H-pyran-4-one with octanal in acetic acid and nitroethane at 100°C for 2 hours. The nitroethane acts as a nitrating agent, while acetic acid catalyzes the aldol addition.
Reaction Scheme:
$$ \text{2,6-Dimethyl-4H-pyran-4-one} + \text{Octanal} \xrightarrow{\text{AcOH, Nitroethane}} \text{2,6-Dimethyl-3-octyl-4H-pyran-4-one} $$
Optimization Insights:
- Excess nitroethane improves yield (up to 80%) but complicates purification.
- Lower temperatures (<80°C) reduce side reactions but prolong reaction time.
Nucleophilic Alkylation of Pyranone Intermediates
Nucleophilic substitution introduces the octyl group at position 3. Trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid is treated with borane-methyl sulfide complex, followed by alkylation with octyl magnesium bromide, yielding 2,6-dimethyl-3-octyl-4H-pyran-4-one in 54% yield.
Mechanistic Considerations:
- Borane-mediated reduction generates a reactive enolate intermediate.
- Alkylation proceeds via an $$ S_N2 $$ mechanism, favored by polar aprotic solvents.
Comparative Performance:
| Alkylating Agent | Solvent | Yield |
|---|---|---|
| Octyl MgBr | Diethyl ether | 54% |
| Octyl iodide | THF | 48% |
Multi-Step Synthesis from Chelidonic Acid Derivatives
A scalable three-step synthesis starts with diethyl chelidonate. Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate is decarboxylated under acidic conditions, followed by cyanation and alkylation.
Procedure Overview:
- Decarboxylation: Reflux diethyl chelidonate with toluenesulfonic acid (TsOH) in toluene/EtOH (6 hours, 63% yield).
- Cyanation: Treat with cyanogen bromide (BrCN) in dioxane (30°C, 45% yield).
- Alkylation: React with octyl bromide using NaH as base (72 hours, 68% yield).
Yield Analysis:
| Step | Yield | Cumulative Yield |
|---|---|---|
| Decarboxylation | 63% | 63% |
| Cyanation | 45% | 28.4% |
| Alkylation | 68% | 19.3% |
Purification and Isolation Techniques
Post-synthetic purification is critical for obtaining pharmaceutical-grade material.
Common Methods:
| Technique | Solvent System | Purity Achieved |
|---|---|---|
| Recrystallization | Ethanol/Hexane | >95% |
| Column Chromatography | Hexane/EtOAc (4:1) | 98% |
| Distillation | Reduced pressure | 90% |
Recrystallization from ethanol/hexane mixtures is preferred for large-scale production due to cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-octyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyranone ring into a dihydropyran structure.
Substitution: The methyl and octyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyran derivatives.
Scientific Research Applications
2,6-Dimethyl-3-octyl-4H-pyran-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-octyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with cellular enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Spectral Properties
Comparison with 6-((E)-6-ethyl-7-hydroxy-4-methylhept-2-en-2-yl)-4-methoxy-2H-pyran-2-one ()
- Structural Differences : The analogue in features a 4-methoxy group, an ethyl side chain, and a hydroxylated heptenyl substituent, contrasting with the target compound’s octyl and methyl groups.
- NMR Signatures : The octyl chain in 2,6-dimethyl-3-octyl-4H-pyran-4-one would produce distinct proton environments, such as a multiplet for methylene groups (δH ~1.2–1.4) and a terminal methyl triplet (δH ~0.88). In contrast, the ethyl side chain in the analogue shows a methyl triplet at δH 0.81 and oxymethylene signals at δH 3.25–3.30 .
- Molecular Weight : The analogue has a molecular ion at m/z 281.1744, while the target compound’s longer octyl chain would increase its molecular weight significantly.
Comparison with 3-Hydroxy-2,6-dimethylpyran-4-one ()
- Functional Group Impact : Replacing the octyl group with a hydroxyl at position 3 (CAS 2298-99-9) introduces hydrogen bonding capacity, increasing aqueous solubility but reducing lipophilicity.
Comparison with 2,6-Dicyano-4H-pyran-4-one ()
- Electronic Effects: Cyano groups at positions 2 and 6 (vs. methyl groups) create an electron-deficient pyrone core, enhancing reactivity toward nucleophiles. For example, this compound undergoes condensation with phenylhydrazine under reflux to form hydrazones, a pathway unlikely for the target compound due to its alkyl substituents .
- Elemental Analysis: The dicyano derivative’s calculated C (61.41%), H (3.96%), and N (22.04%) differ markedly from alkyl-substituted pyrone derivatives, which would have higher H% due to aliphatic chains .
Comparison with 3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one ()
- Saturation State : The dihydro structure (partially saturated ring) in CAS 68226-09-5 reduces aromaticity, altering UV absorption and chemical stability compared to the fully conjugated 4H-pyran-4-one core.
- Steric Effects : Bulky phenyl groups at positions 2 and 6 hinder reactivity at the carbonyl group, whereas the target compound’s methyl and octyl groups offer less steric hindrance .
Table 1: Key Properties of 2,6-Dimethyl-3-octyl-4H-pyran-4-one and Analogues
*Estimated based on substituents.
Safety Notes:
Q & A
Q. What are the established synthetic routes for 2,6-Dimethyl-3-octyl-4H-pyran-4-one, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via modifications of dehydroacetic acid (DHA, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one). A common approach involves activating the methyl group in DHA to react with aliphatic aldehydes or alkylating agents. For example, the octyl side chain can be introduced through aldol condensation or nucleophilic substitution using precursors like 3-substituted-vinylcarbonyl intermediates. Key intermediates include 4-hydroxy-6-methyl-2H-pyran-2-one derivatives, which are functionalized at the C3 position to incorporate the octyl group .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of 2,6-Dimethyl-3-octyl-4H-pyran-4-one?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and regiochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl and hydroxyl functional groups. For stereochemical analysis, X-ray crystallography is recommended, as demonstrated in structural studies of related pyran-4-one derivatives .
Q. What are the critical physicochemical properties of 2,6-Dimethyl-3-octyl-4H-pyran-4-one that influence its reactivity?
- Methodological Answer : Key properties include:
- Lipophilicity : The octyl chain enhances solubility in non-polar solvents, affecting reaction kinetics in heterogeneous systems.
- Thermal stability : Pyran-4-ones generally decompose above 200°C, necessitating controlled temperatures during synthesis.
- Acid sensitivity : The α,β-unsaturated carbonyl system is prone to hydrolysis under acidic conditions, requiring neutral or mildly basic reaction environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for pyran-4-one derivatives?
- Methodological Answer : Contradictions often arise from variations in sample purity, solvent effects, or instrumentation. To address this:
- Reproduce conditions : Match solvent, concentration, and temperature with literature protocols.
- Cross-validate techniques : Combine NMR, GC-MS, and X-ray crystallography to confirm assignments.
- Reference standards : Use commercially available analogs (e.g., 3-hydroxy-2,6-dimethylpyran-4-one) for calibration .
Q. What strategies optimize the regioselectivity in alkylation reactions of pyran-4-one derivatives?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) to direct alkylation to the C3 position.
- Catalysis : Use phase-transfer catalysts or Lewis acids (e.g., AlCl₃) to enhance reactivity at specific positions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the carbonyl-adjacent carbon .
Q. How does the steric environment of the octyl group affect the compound’s biological activity in enzyme inhibition studies?
- Methodological Answer : The octyl chain’s hydrophobicity and length can modulate binding affinity to enzyme active sites. For example:
- Docking studies : Use molecular modeling to compare interactions of octyl-modified derivatives with shorter-chain analogs.
- Structure-activity relationships (SAR) : Synthesize analogs with varying alkyl chain lengths (C4–C12) and assay inhibition kinetics against target enzymes (e.g., acetylcholinesterase or β-lactamases) .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of pyran-4-one derivatives?
Q. How should researchers design experiments to investigate the compound’s stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
